molecular formula C13H17NOS B14323703 N-[1-(Phenylsulfanyl)cyclopentyl]acetamide CAS No. 111968-95-7

N-[1-(Phenylsulfanyl)cyclopentyl]acetamide

Katalognummer: B14323703
CAS-Nummer: 111968-95-7
Molekulargewicht: 235.35 g/mol
InChI-Schlüssel: UMEXYDYBFTUSTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(Phenylsulfanyl)cyclopentyl]acetamide is an organic compound characterized by the presence of a phenylsulfanyl group attached to a cyclopentyl ring, which is further connected to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Phenylsulfanyl)cyclopentyl]acetamide typically involves the reaction of cyclopentylamine with phenylsulfanyl chloride to form the intermediate N-(phenylsulfanyl)cyclopentylamine. This intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(Phenylsulfanyl)cyclopentyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[1-(Phenylsulfanyl)cyclopentyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[1-(Phenylsulfanyl)cyclopentyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may play a role in binding to these targets, while the acetamide moiety can influence the compound’s overall stability and reactivity. The exact pathways and molecular targets involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(Phenylsulfanyl)cyclopentylamine: Lacks the acetamide moiety but shares the phenylsulfanyl and cyclopentyl groups.

    N-(Phenylsulfanyl)cyclohexylacetamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

Uniqueness

N-[1-(Phenylsulfanyl)cyclopentyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

111968-95-7

Molekularformel

C13H17NOS

Molekulargewicht

235.35 g/mol

IUPAC-Name

N-(1-phenylsulfanylcyclopentyl)acetamide

InChI

InChI=1S/C13H17NOS/c1-11(15)14-13(9-5-6-10-13)16-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15)

InChI-Schlüssel

UMEXYDYBFTUSTO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1(CCCC1)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.